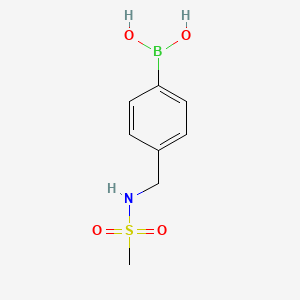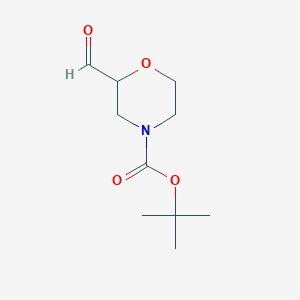![molecular formula C21H17NaO5S B1592938 Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate CAS No. 62625-29-0](/img/structure/B1592938.png)
Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This usually includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also typically mentioned.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pressure.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, and mass spectrometry to determine the structure of the compound. X-ray crystallography can also be used for solid compounds.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This can include its reactivity with various reagents, its behavior under different conditions, and the products it forms.Physical And Chemical Properties Analysis
This includes details like the compound’s melting point, boiling point, solubility, and spectral properties. It can also include its stability under various conditions and its reactivity with common reagents.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- A study describes the synthesis of a novel series of compounds related to the chemical structure of interest, indicating potential biological activity. These compounds were synthesized using ultrasonic mediated N-alkylation and evaluated for their antibacterial and radical scavenging activities (Zia-ur-Rehman et al., 2009).
Microwave-Assisted Synthesis and Anti-Microbial Activity
- Another research explored the microwave-assisted synthesis of similar compounds. This study highlighted the potential of these compounds as anti-microbial agents, particularly in their anti-bacterial and anti-fungal activities (Ahmad et al., 2011).
Structural and Catalytic Studies
- The crystal structure, spectroscopic, and thermal stability of a compound closely related to the chemical were studied. This research provides insights into the structural properties that could influence the compound's reactivity and stability (Kula et al., 2007).
- Another study focused on the catalytic activity of similar compounds, particularly in the field of phase-transfer catalysis. This research could be relevant for understanding the catalytic potential of the chemical structure (Yang & Huang, 2007).
Polymerization Applications
- Research on alkali-metal compounds stabilized by aryloxo groups, which are structurally similar to the chemical of interest, revealed their efficiency in initiating the ring-opening polymerization of l-lactide. This suggests potential applications in polymer chemistry (Jie et al., 2011).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It can also include information on safe handling and disposal.
Direcciones Futuras
This involves discussing potential future research directions. This could include potential applications, interesting reactions, or areas where further study is needed.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
Número CAS |
62625-29-0 |
|---|---|
Nombre del producto |
Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate |
Fórmula molecular |
C21H17NaO5S |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
sodium;4-[3-(4-hydroxy-3-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-2-methylphenolate |
InChI |
InChI=1S/C21H18O5S.Na/c1-13-11-15(7-9-18(13)22)21(16-8-10-19(23)14(2)12-16)17-5-3-4-6-20(17)27(24,25)26-21;/h3-12,22-23H,1-2H3;/q;+1/p-1 |
Clave InChI |
FMKJVYROEYMYFV-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)[O-])C)O.[Na+] |
SMILES canónico |
CC1=C(C=CC(=C1)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4)[O-])C)O.[Na+] |
Otros números CAS |
62625-29-0 |
Números CAS relacionados |
1733-12-6 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



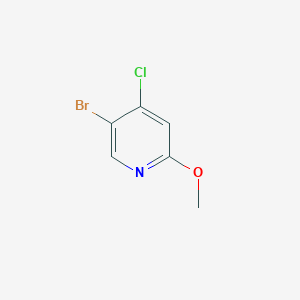
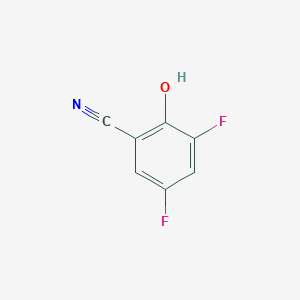
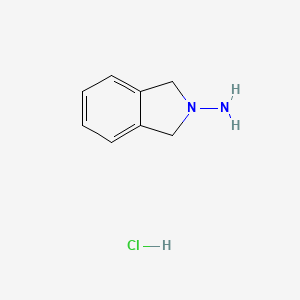
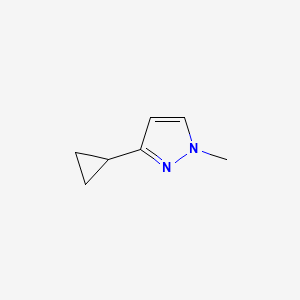
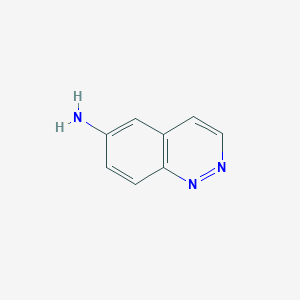
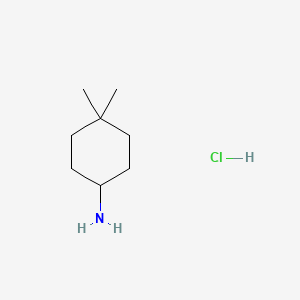
![3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)-acrylic acid methyl ester](/img/structure/B1592867.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B1592868.png)

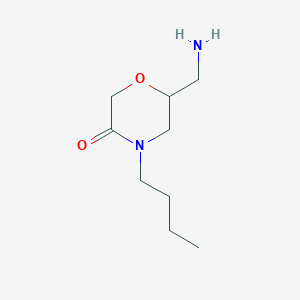
![Ethyl 2-[(tert-butoxycarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1592872.png)
